Product packaging for 4-Amino-3-nitrobenzamidoxime(Cat. No.:CAS No. 1256486-31-3)

4-Amino-3-nitrobenzamidoxime

Cat. No.: B2481973
CAS No.: 1256486-31-3
M. Wt: 196.166
InChI Key: TVRXCANKIGMPAR-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzamidoxime is a chemical compound of interest in scientific research, particularly due to its amidoxime functional group. Amidoximes are known to act as potential nitric oxide (NO) donors, as their oxidation in biological systems, potentially catalyzed by enzymes such as cytochrome P450, can release NO . Nitric oxide is a key signaling molecule in the cardiovascular system, involved in processes like vasodilation and blood pressure regulation, making such compounds valuable tools for physiological studies . The structure incorporates both an amino and a nitro substituent on the aromatic ring, which can significantly influence the compound's electronic properties and reactivity. This combination of features may make this compound a useful intermediate in organic synthesis and for the development of novel bioactive molecules. The product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B2481973 4-Amino-3-nitrobenzamidoxime CAS No. 1256486-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRXCANKIGMPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Nitrobenzamidoxime

Established and Proposed Synthetic Routes for 4-Amino-3-nitrobenzamidoxime

The synthesis of this compound can be approached through several pathways, primarily involving the construction of the amidoxime (B1450833) moiety from a nitrile precursor. Other strategies utilize derivatives of 4-amino-3-nitrobenzoic acid or 4-amino-3-nitrobenzaldehyde (B1281796) as starting materials.

Amidoxime Formation from Nitrile Precursors

The most common and direct route to this compound involves the reaction of 4-amino-3-nitrobenzonitrile (B23877) with hydroxylamine (B1172632). turkjps.orgturkjps.org This reaction is a nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group. acs.orggoogle.com The reaction is typically carried out in a suitable solvent, and the hydroxylamine can be used as a free base or generated in situ from its salt, such as hydroxylamine hydrochloride, in the presence of a base. turkjps.orgacs.org

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of this compound from 4-amino-3-nitrobenzonitrile.

The starting material, 4-amino-3-nitrobenzonitrile, is commercially available or can be synthesized. turkjps.orgturkjps.org One method for its preparation involves the nucleophilic displacement of the chloride in 4-chloro-3-nitrobenzonitrile (B1361363) with an amine. turkjps.orgturkjps.org

Strategies Involving 4-Amino-3-nitrobenzoic Acid Derivatives

While less direct, synthetic routes starting from 4-amino-3-nitrobenzoic acid are also conceivable. nbinno.comacs.orgontosight.aibond.edu.au This would typically involve a multi-step process. First, the carboxylic acid can be converted to its corresponding amide, 4-amino-3-nitrobenzamide. This can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia. Subsequently, the dehydration of the resulting amide would yield the nitrile precursor, 4-amino-3-nitrobenzonitrile, which can then be converted to the amidoxime as described in section 2.1.1.

Another potential, though less documented, approach could involve the direct conversion of the carboxylic acid to an amidoxime, although this is not a standard transformation.

A study describes the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification of 4-amino-3-nitrobenzoic acid. acs.orgbond.edu.au This ester could potentially be converted to the corresponding amide and then to the amidoxime.

Approaches Utilizing 4-Amino-3-nitrobenzaldehyde Scaffolds

The use of 4-amino-3-nitrobenzaldehyde as a starting material presents another possible synthetic avenue. iosrjournals.orgrsc.orgresearchgate.netresearchgate.netchemsynthesis.com This would likely involve the conversion of the aldehyde group into a nitrile. A common method for this transformation is the reaction of the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration of the aldoxime to yield the nitrile. Once 4-amino-3-nitrobenzonitrile is obtained, it can be converted to the target amidoxime as previously detailed.

The synthesis of 4-amino-3-nitrobenzaldehyde itself can be achieved by the nitration of 4-acetamidobenzaldehyde, followed by hydrolysis to remove the acetyl protecting group. iosrjournals.orgrsc.org

Alternative Synthetic Transformations for Aromatic Amines and Nitro Groups

Alternative strategies could involve the manipulation of the amino and nitro groups on a pre-existing benzamidoxime (B57231) scaffold, although this is generally less efficient. For instance, one could envision the synthesis of 4-aminobenzamidoxime followed by a regioselective nitration at the 3-position. However, controlling the regioselectivity of such a reaction on a complex molecule could be challenging.

Another theoretical approach could start from a different nitro-substituted benzamidoxime and introduce the amino group at the 4-position through a reduction or a nucleophilic aromatic substitution reaction. For example, the reduction of a dinitro precursor could potentially yield the desired product, but would require careful control of the reaction conditions to selectively reduce only one of the nitro groups.

Mechanistic Investigations of Synthetic Reactions

The key chemical transformation in the primary synthesis of this compound is the formation of the amidoxime from the nitrile. The mechanism of this and related reactions has been a subject of study.

Nucleophilic Addition and Condensation Mechanisms

The formation of an amidoxime from a nitrile and hydroxylamine proceeds through a nucleophilic addition mechanism. acs.orgresearchgate.net The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. This is often facilitated by a base which deprotonates the hydroxylamine, increasing its nucleophilicity.

The initial addition product is an unstable intermediate which then undergoes proton transfer to yield the final, stable amidoxime structure. The reaction can be considered a type of condensation reaction where a molecule of hydroxylamine adds across the carbon-nitrogen triple bond.

The bifunctional reactivity of amidoximes has also been observed in their reactions with metal-activated nitriles, where both the hydroxylamino and the amino groups can participate in the reaction. acs.org While not directly the synthesis of this compound, these studies provide insight into the nucleophilic character of the amidoxime functional group. researchgate.net

The table below summarizes the key synthetic precursors and their transformation to this compound.

Starting MaterialKey TransformationReagents/ConditionsIntermediate(s)
4-Amino-3-nitrobenzonitrileAmidoxime formationHydroxylamine (or its salt with a base)-
4-Amino-3-nitrobenzoic acidAmidation, then dehydration, then amidoxime formation1. SOCl₂/NH₃ 2. Dehydrating agent 3. Hydroxylamine4-Amino-3-nitrobenzamide, 4-Amino-3-nitrobenzonitrile
4-Amino-3-nitrobenzaldehydeOximation, then dehydration, then amidoxime formation1. Hydroxylamine 2. Dehydrating agent 3. Hydroxylamine4-Amino-3-nitrobenzaldoxime, 4-Amino-3-nitrobenzonitrile

Electrophilic Aromatic Substitution in Nitro- and Amino-Aromatic Systems

Electrophilic aromatic substitution (SEAr) is a foundational class of reactions in organic chemistry used to install functional groups onto an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.org In the context of a 4-amino-3-nitro-substituted benzene (B151609) ring, the two groups exert powerful and opposing electronic effects.

The amino group (-NH2) is a potent activating group. wikipedia.org Through its lone pair of electrons, it donates electron density into the aromatic π-system via resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgrsc.org This electron-donating character preferentially directs incoming electrophiles to the ortho and para positions relative to the amino group. rsc.orgrsc.org

Conversely, the nitro group (-NO2) is a strong deactivating group due to its electron-withdrawing nature, which destabilizes the arenium ion intermediate. rsc.orgnumberanalytics.com This deactivation significantly slows down the rate of electrophilic substitution. numberanalytics.com The nitro group directs incoming electrophiles to the meta position. rsc.orgnumberanalytics.com

Table 1: Influence of Amino and Nitro Groups on Electrophilic Aromatic Substitution

SubstituentElectronic EffectRate of ReactionDirecting Influence
Amino (-NH2) Electron-donating (Resonance)ActivatingOrtho, Para
Nitro (-NO2) Electron-withdrawing (Resonance & Inductive)DeactivatingMeta

Radical Reaction Pathways in Related Organic Transformations

Beyond traditional electrophilic and nucleophilic substitutions, radical reactions offer alternative pathways for the functionalization of nitroaromatic compounds. researchgate.net Nitro-containing molecules have been successfully utilized in the synthesis of various compounds, including amines and oximes, through radical-mediated processes. researchgate.net These reactions often proceed under mild conditions and can provide access to complex molecules. scispace.comsci-hub.se

The generation of nitrogen-centered radicals from precursors like N-nitroamines can be achieved through methods such as initiation with azobisisobutyronitrile (AIBN). acs.org Another significant pathway is homolytic aromatic substitution (HAS), where a radical species adds to the aromatic π-system, creating a delocalized radical intermediate. Subsequent loss of a hydrogen atom yields the substituted aromatic product. acs.org

In the context of nitroaromatic compounds, radical processes can be involved in:

Synthesis of Amines: The nitro group itself can be reduced to an amino group through mechanisms that can involve radical intermediates, particularly when using metals in aqueous acid. jove.com

Formation of Heterocycles: The reactivity of nitrogen-centered radicals can be harnessed for the rapid construction of nitrogen-containing heterocycles. acs.org

C-H Functionalization: Radical nitration processes can be used to introduce nitro groups onto hydrocarbons, demonstrating the utility of radical pathways in C-N bond formation. researchgate.net

While direct radical pathways for the synthesis of this compound are not extensively documented, the principles of radical chemistry in nitroaromatics provide a conceptual framework for potential alternative synthetic strategies. researchgate.netscispace.com

Table 2: Examples of Radical Reactions in Nitro-Compound Chemistry

Reaction TypeDescriptionPotential Application
Homolytic Aromatic Substitution (HAS) A radical adds to the aromatic ring, followed by H-atom loss to give a substituted product. acs.orgIntroduction of functional groups onto the aromatic core.
Radical Denitration The replacement of a nitro group with a hydrogen atom or another functional group via a radical intermediate. scispace.comModification of nitro-substituted intermediates.
Reductive Radical Reactions Single electron transfer (SET) to a nitro compound can initiate radical cascades, leading to reduction or further functionalization. scispace.comConversion of the nitro group to an amine.

Optimization of Reaction Conditions and Process Efficiency

Achieving high efficiency in the synthesis of complex organic molecules like this compound is critical for practical applications. The optimization of reaction conditions involves systematically adjusting various parameters to maximize product yield and purity while minimizing costs, reaction time, and waste. google.comamidetech.com

Key factors that are typically optimized include:

Solvent: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. A patent for a related synthesis specifies the use of a mixed solvent system (ethanol and water) for a reaction involving 4-amino-3-nitrobenzoic acid. nih.gov

Temperature: Reaction temperature is a critical parameter. For example, a synthesis step involving thionyl chloride was initiated at 0°C before being refluxed for 12 hours, indicating precise temperature control is necessary for different stages of the reaction.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, preventing the formation of byproducts from over-reaction.

Modern approaches, including the use of automated flow synthesizers and deep learning models, are being developed to predict and optimize reaction outcomes, particularly in complex multi-step syntheses like those used for peptides. amidetech.commit.edu These technologies allow for rapid screening of conditions and can identify non-obvious parameters for improvement. amidetech.com

Table 3: Key Parameters for Synthetic Process Optimization

ParameterInfluence on SynthesisExample from Related Syntheses
Starting Materials Affects cost, accessibility, and initial reaction steps.Use of inexpensive 4-chloro-3-nitrobenzoic acid. google.com
Solvent System Impacts solubility, reaction rate, and product isolation.Mixed ethanol-water solvent for reactions with 4-amino-3-nitrobenzoic acid. nih.gov
Temperature Control Controls reaction kinetics and selectivity.Initial cooling to 0°C followed by reflux.
Catalyst Can accelerate reactions and improve selectivity.Transition metal catalysts for hydrogenation of nitro groups. jove.com
Reaction Time Determines the point of maximum yield and minimum byproducts.A 12-hour reflux period was specified for a key transformation.

Chemo- and Regioselectivity in the Synthesis of this compound

The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. The target molecule possesses an amino group, a nitro group, and an amidoxime moiety. During synthesis, it is crucial that reagents react with the intended functional group without affecting others. For example, during the formation of the amidoxime from a nitrile precursor, the conditions must be chosen carefully to avoid unwanted reactions at the amino or nitro groups.

Regioselectivity concerns the position at which a reaction occurs. In the aromatic ring of the precursor, there are three available positions for substitution (C2, C5, and C6). The directing effects of the existing amino and nitro groups are paramount in controlling where a new substituent will be introduced.

The amino group at C4 directs incoming electrophiles to the ortho positions (C3 and C5).

The nitro group at C3 directs incoming electrophiles to the meta positions (C1 and C5).

The combined effect strongly activates the C5 position, which is ortho to the amino group and meta to the nitro group. This makes the C5 position the most likely site for electrophilic attack. Conversely, the C2 and C6 positions are less favored. Computational studies, such as those using Molecular Electron Density Theory (MEDT), can be performed to predict the most energetically favorable reaction pathways and thus the chemo- and regioselectivity of a given transformation. researchgate.net These studies analyze the electronic structure of the reactants to explain why certain products are formed preferentially. researchgate.net The inherent electronic properties of the substituted benzene ring provide a high degree of control over the regiochemical outcome of synthetic transformations.

Table 4: Regiochemical Influence of Substituents on the 4-Amino-3-nitro-Aromatic Ring

PositionInfluence from Amino Group (-NH2 at C4)Influence from Nitro Group (-NO2 at C3)Overall Effect on Electrophilic Substitution
C2 Meta (deactivating)Ortho (deactivating)Strongly Deactivated
C5 Ortho (activating)Meta (least deactivating)Strongly Activated
C6 Para (activating)Para (deactivating)Moderately Activated/Deactivated (competing effects)

Molecular Structure and Conformation of 4 Amino 3 Nitrobenzamidoxime

Advanced X-ray Crystallographic Analysis of 4-Amino-3-nitrobenzamidoxime and Derivatives

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. While specific crystallographic data for this compound is not widely published in publicly accessible databases, the principles of this technique and analyses of related structures provide a strong framework for understanding its solid-state characteristics.

Single crystal X-ray diffraction is the gold standard for elucidating the precise molecular geometry of a compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom within the asymmetric unit. For a molecule like this compound, this would provide definitive data on bond lengths, bond angles, and torsion angles, revealing the planarity of the benzene (B151609) ring and the geometry of the amino, nitro, and amidoxime (B1450833) functional groups.

For instance, studies on similar nitro-substituted aromatic compounds have revealed how the strong electron-withdrawing nature of the nitro group can influence the geometry of the benzene ring and the bond lengths of adjacent substituents. In related structures, the C-N bond of the nitro group is typically short, and the N-O bonds are of near-equal length, indicating resonance. The geometry of the amidoxime group (-C(=NOH)NH2) is also of particular interest, as it can exist in different tautomeric forms and conformations. X-ray diffraction would unambiguously determine the specific tautomer present in the crystalline state.

Table 1: Representative Crystallographic Data for a Related Nitro-Aromatic Compound (Methyl 4-hydroxy-3-nitrobenzoate)

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2831
b (Å)10.522
c (Å)11.410
α (°)83.38
β (°)80.83
γ (°)82.02
Volume (ų)851.0
Note: This data is for a structurally related compound and is provided for illustrative purposes of the type of information obtained from a single crystal X-ray diffraction study. mdpi.com

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. rsc.org For this compound, with its multiple hydrogen bond donors (amino and oxime hydroxyl groups) and acceptors (nitro, oxime nitrogen, and amino nitrogen atoms), hydrogen bonding is expected to be a dominant force in its crystal lattice. rsc.org

These hydrogen bonds can lead to the formation of complex and robust networks, such as chains, sheets, or three-dimensional frameworks. scirp.orgnih.gov For example, the amino group can form N-H···O hydrogen bonds with the nitro group of a neighboring molecule, and the amidoxime moiety can participate in O-H···N or N-H···O interactions. The specific hydrogen bonding motifs significantly influence the physical properties of the crystal, such as its melting point and solubility. Analysis of related structures often reveals the formation of dimeric structures through hydrogen bonding. rsc.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Conformational polymorphism, a specific type of polymorphism, arises when a flexible molecule can adopt different conformations in different crystal lattices. arxiv.orgnih.gov For this compound, the primary source of conformational flexibility would be the rotation around the C-C bond connecting the amidoxime group to the benzene ring and the C-N bond of the amino group.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and electronic environment of a compound. For this compound, a combination of vibrational and nuclear magnetic resonance spectroscopy is essential for its structural characterization.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes. tubitak.gov.tr For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the various functional groups.

The amino group (NH₂) would show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The nitro group (NO₂) would display characteristic asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N bond of the oxime group would have a stretching vibration in the 1600-1690 cm⁻¹ region, while the O-H stretch of the oxime would appear as a broad band in the 3100-3600 cm⁻¹ range. The aromatic ring would also give rise to several characteristic C-H and C=C stretching and bending vibrations.

By carefully analyzing the positions, intensities, and shapes of these vibrational bands, it is possible to gain insights into the molecular structure and intermolecular interactions. For example, the frequency of the O-H and N-H stretching bands can indicate the presence and strength of hydrogen bonding in the solid state.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amino (NH₂)N-H Stretch3300-3500
Nitro (NO₂)Asymmetric Stretch1500-1560
Nitro (NO₂)Symmetric Stretch1300-1370
Oxime (C=NOH)C=N Stretch1600-1690
Oxime (C=NOH)O-H Stretch3100-3600 (broad)
Aromatic RingC=C Stretch1400-1600
Aromatic RingC-H Stretch3000-3100

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule and for studying dynamic processes. tubitak.gov.trrsc.org ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and proton framework of this compound.

In the ¹H NMR spectrum, the protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the ring. The protons of the amino group (NH₂) and the oxime hydroxyl group (OH) would appear as exchangeable signals whose chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The carbon of the C=NOH group would have a characteristic chemical shift in the downfield region.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, which can be useful for conformational analysis in solution. rsc.org

Electronic Absorption (UV-Visible) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophoric system of the substituted benzene ring. The presence of both a powerful electron-donating group (amino, -NH₂) and a strong electron-withdrawing group (nitro, -NO₂) on the aromatic ring, along with the amidoxime moiety (-C(=NOH)NH₂), gives rise to characteristic absorption bands in the UV-visible region.

The spectrum is expected to be dominated by π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring. The presence of the amino and nitro substituents significantly affects these transitions. The amino group acts as an auxochrome, shifting the absorption maxima to longer wavelengths (a bathochromic or red shift) and increasing the intensity of the absorption.

A key feature in molecules with both strong donor and acceptor groups is the intramolecular charge transfer (ICT) transition. In this compound, an ICT band is anticipated, corresponding to the transfer of electron density from the electron-rich amino group to the electron-deficient nitro group through the π-system of the ring. This transition is highly sensitive to the polarity of the solvent.

The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atoms of the amino and amidoxime groups) to an antibonding π* orbital. These bands are often submerged by the more intense π→π* bands.

While specific experimental data for this compound is not widely published, the absorption characteristics can be inferred from analogous compounds. For instance, compounds like 4-amino-3-nitrostyrene exhibit significant absorption peaks due to their conjugated systems. researchgate.net Similarly, the UV-Vis spectrum of 4-aminobenzoic acid shows distinct maxima corresponding to its electronic transitions. sielc.com The electronic spectra of related molecules are heavily influenced by solvent polarity, which can stabilize either the ground or excited state, leading to shifts in the absorption maxima. researchgate.netpsu.edu

Table 1: Anticipated Electronic Absorption Data for this compound

Transition TypeExpected Wavelength (λmax) Range (nm)Probable Origin
π→π230-280Benzene ring π-system
Intramolecular Charge Transfer (ICT)320-450Donor (-NH₂) to Acceptor (-NO₂)
n→π>300Non-bonding electrons on N, O atoms

Note: This table is predictive and based on the analysis of similar molecular structures. The exact values would require experimental verification.

Tautomeric Equilibria and Isomerism of the Amidoxime Moiety

Amidoximes are a class of compounds known to exhibit tautomerism, a phenomenon where molecules exist as a mixture of two or more readily interconvertible structural isomers. clockss.orgresearchgate.net This equilibrium is a critical aspect of their chemistry, influencing their physical properties and biological activity. For the amidoxime group, several tautomeric and isomeric forms are possible, including the amidoxime form and its tautomer, often referred to as the imino-hydroxylamino or aminonitrone form. yok.gov.tr

Amidoxime-Hydroxamic Acid Tautomerism

Amidoximes can be considered structural relatives of hydroxamic acids. yok.gov.tr Tautomerism in amidoximes typically involves the migration of a proton. The most commonly discussed equilibrium for the amidoxime functional group is between the (Z)-amidoxime and the (E)-amidoxime isomers, and the tautomeric equilibrium between the amidoxime form (RC(=NOH)NH₂) and the imino-hydroxylamino form (RC(=NH)NHOH). yok.gov.tr While direct tautomerization to a hydroxamic acid structure is less common, the amidoxime functional group is often used as a bioisostere for carboxylic acids and hydroxamic acids in medicinal chemistry. researchgate.net The stability of these tautomers can be influenced by both electronic and steric factors within the molecule.

Influence of Solvent Environment on Tautomeric Ratios and Proton Exchange Dynamics

Polar protic solvents, such as methanol (B129727) or water, can stabilize tautomers that have greater charge separation or those that can act as better hydrogen bond donors or acceptors. For example, a polar solvent could stabilize a zwitterionic keto tautomer in the equilibrium of 3-hydroxypyridine. nih.gov In the case of this compound, a polar protic solvent would be expected to interact strongly with both the nitro group and the amidoxime moiety. These interactions can lower the energy barrier for proton transfer, facilitating the interconversion between tautomers. mdpi.com Conversely, non-polar, aprotic solvents would favor the less polar tautomer. Studies on other systems have shown that an increase in solvent polarity can shift the equilibrium constant (KT) significantly. For example, in certain 2-hydroxy-Schiff bases, the KT value was found to increase from 0.12 in toluene (B28343) to 0.63 in methanol, indicating a shift towards the keto form in more polar environments. sonar.ch

Table 2: Hypothetical Influence of Solvent on Tautomeric Equilibrium Constant (KT) for this compound

SolventDielectric Constant (ε)Expected Tautomer PreferenceHypothetical KT [Imino-hydroxylamino]/[Amidoxime]
Toluene2.4Amidoxime (less polar)< 0.2
Acetonitrile37.5Intermediate~ 0.5
Methanol32.7Imino-hydroxylamino (more polar/H-bonding)> 0.8

Note: This table is illustrative, demonstrating the expected trend based on established principles of solvent-tautomer interactions. sonar.ch

Intramolecular Hydrogen Bonding Effects on Tautomeric Preference

Intramolecular hydrogen bonds play a crucial role in determining the conformational and tautomeric preferences of a molecule. ustc.edu.cn In this compound, several intramolecular hydrogen bonds are possible. A strong hydrogen bond can form between the hydrogen of the 4-amino group and an oxygen atom of the adjacent 3-nitro group. This type of N-H···O interaction is seen in related crystal structures, such as in a manganese(II) complex of 4-amino-3-nitrobenzoic acid. nih.gov

Furthermore, the amidoxime group itself can participate in intramolecular hydrogen bonding. For example, the oxime hydroxyl group (-OH) could form a hydrogen bond with the nitrogen of the nitro group, or with the lone pair on the amino nitrogen. Such an interaction would heavily favor the Z-isomer of the amidoxime. This stabilization of a specific conformer can, in turn, influence the tautomeric equilibrium by either stabilizing one tautomer or increasing the energy barrier to convert to another. nih.gov The formation of a stable six- or seven-membered ring through hydrogen bonding is a powerful factor in dictating the preferred molecular geometry. ustc.edu.cn In 4-nitrobenzamidoxime, an intramolecular N-H···O hydrogen bond has been observed, which helps to stabilize the molecular conformation. researchgate.net A similar, and likely more complex, network of intramolecular interactions would be expected in this compound, significantly impacting its structural and tautomeric properties.

Quantum Chemical and Computational Investigations of 4 Amino 3 Nitrobenzamidoxime

Density Functional Theory (DFT) Studies on 4-Amino-3-nitrobenzamidoxime

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its fundamental properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-N bonds of the amino and amidoxime (B1450833) groups, and the C-N bond of the nitro group), multiple conformers may exist.

A conformational analysis would reveal the potential energy landscape, identifying the global minimum energy structure and other low-energy conformers. This is crucial as the molecular conformation dictates its physical and chemical properties. The relative energies of these conformers determine their population at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound

ParameterBond/AngleValue (Illustrative)
Bond LengthC-NO₂1.45 Å
N-O (nitro)1.22 Å
C-NH₂1.38 Å
C-C (aromatic)1.39 - 1.41 Å
C-C(=NOH)1.50 Å
C=N (oxime)1.28 Å
N-OH (oxime)1.41 Å
Bond AngleO-N-O (nitro)124°
C-C-NO₂121°
C-C-NH₂120°
Dihedral AngleC-C-N-O (nitro)15°
C-C-N-H (amino)10°

Analysis of Electronic Structure (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons. Electronegative atoms like oxygen and nitrogen create negative potential regions (typically colored red or yellow), which are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitro and oxime groups, and a less negative or slightly positive potential around the amino group's hydrogens and the aromatic ring.

Table 2: Hypothetical Electronic Properties of this compound

PropertyValue (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Energy Gap4.4 eV
Dipole Moment5.2 D

Theoretical Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental spectra. This correlation helps in the assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending of the nitro, amino, and amidoxime functional groups.

Table 3: Hypothetical Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹, illustrative)
Asymmetric NO₂ StretchNitro1530
Symmetric NO₂ StretchNitro1350
Asymmetric NH₂ StretchAmino3450
Symmetric NH₂ StretchAmino3350
C=N StretchAmidoxime1660
O-H StretchAmidoxime3600
Aromatic C-H StretchBenzene (B151609) Ring3100

Reactivity Descriptors (Fukui Functions, Electrophilicity and Nucleophilicity Indices)

To quantify the reactivity of different sites within the molecule, various reactivity descriptors derived from DFT are calculated. Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the system, thus identifying the most electrophilic and nucleophilic sites.

Global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide a general measure of the molecule's reactivity. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. These descriptors are calculated from the HOMO and LUMO energies.

Table 4: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaValue (Illustrative)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.3 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.2 eV
Electrophilicity Index (ω)μ² / (2η)4.2 eV

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of the conformational dynamics and interactions of a molecule in different environments, such as in solution or in the solid state.

Exploration of Conformational Dynamics in Solution and Solid States

MD simulations of this compound in a solvent, such as water, would reveal how the solvent molecules interact with the different functional groups and influence the conformational preferences of the molecule. Hydrogen bonding between water and the amino, nitro, and amidoxime groups would be of particular interest. These simulations can provide insights into the solvation structure and the dynamics of conformational changes in a realistic environment.

In the solid state, MD simulations can be used to explore the packing of molecules in a crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal structure. Understanding these interactions is crucial for predicting the solid-state properties of the material. The simulations can also shed light on the vibrational dynamics within the crystal.

Simulation of Intermolecular Interaction Dynamics

The study of intermolecular interactions is crucial for understanding the behavior of a compound in condensed phases, such as in solution or in a crystalline solid state. Molecular dynamics (MD) simulations are a primary tool for investigating these dynamic interactions. For a molecule like this compound, MD simulations could provide insights into how individual molecules interact with each other and with solvent molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to parameterize and validate the force fields used in MD simulations. Furthermore, quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) analysis are powerful methods to characterize the nature and strength of specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, which would be prevalent in a system of this compound molecules.

Theoretical Prediction of Tautomeric Stabilities and Interconversion Barrier Energies

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key consideration for a molecule like this compound, which possesses both amino and oxime functional groups. The amidoxime group, in particular, can exhibit tautomerism. Theoretical calculations are indispensable for determining the relative stabilities of different tautomers and the energy barriers for their interconversion.

High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)) or more commonly, DFT with a suitable functional (like B3LYP or M06-2X) and a large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ), would be employed to optimize the geometries of the potential tautomers. The relative energies of these optimized structures would indicate their thermodynamic stabilities. The inclusion of solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), is critical as the polarity of the solvent can significantly influence tautomeric equilibria.

To determine the kinetic stability, the transition state for the interconversion between tautomers would be located using computational methods. The energy difference between the transition state and the reactant tautomer gives the activation energy or interconversion barrier. This provides insight into how readily the tautomers can interconvert under different conditions.

A hypothetical study on this compound might investigate the equilibrium between the amino-oxime form and its potential imino-hydroxy tautomer. The results would be crucial for understanding its chemical reactivity and biological activity, as different tautomers can exhibit distinct properties.

TautomerRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
This compound0.00 (Reference)0.00 (Reference)
Hypothetical Tautomer BData not availableData not available
Hypothetical Tautomer CData not availableData not available
This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Computational Modeling of Reaction Mechanisms and Transition States in this compound Chemistry

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions, providing detailed information about the energetics and structures of reactants, products, intermediates, and transition states. For this compound, computational studies could explore a variety of potential reactions, such as its synthesis, decomposition, or its reactions with other molecules.

For instance, the synthesis of this compound likely involves the reaction of a corresponding nitrile with hydroxylamine (B1172632). Computational chemistry could be used to model the reaction pathway, identifying the key transition states and intermediates. This would involve calculating the potential energy surface of the reaction. The calculated activation energies would provide insights into the reaction kinetics.

Furthermore, the reactivity of the amino, nitro, and amidoxime groups could be investigated. For example, the amino group could undergo acylation or alkylation reactions, while the nitro group could be reduced. The amidoxime group itself can participate in various cyclization reactions to form heterocyclic compounds. Computational modeling could predict the most likely reaction pathways under different conditions and help in the design of new synthetic routes.

The table below illustrates the kind of data that would be generated from a computational study of a hypothetical reaction involving this compound.

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Step 1: Nucleophilic Attack4-Amino-3-nitrobenzonitrile (B23877) + HydroxylamineTS1Intermediate 1Data not availableData not available
Step 2: Proton TransferIntermediate 1TS2This compoundData not availableData not available
This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Coordination Chemistry and Metal Complexes of 4 Amino 3 Nitrobenzamidoxime

Chelation Behavior and Ligand Design Principles for Amidoximes

Amidoximes are a versatile class of ligands in coordination chemistry. rsc.org Their ability to form stable complexes with a wide range of metal ions has led to significant research into their chelation behavior and the principles guiding the design of new amidoxime-based ligands. The presence of both a nitrogen and an oxygen atom in the amidoxime (B1450833) group allows for the formation of a stable five-membered chelate ring with a metal ion.

Amidoxime-based ligands can coordinate to metal centers in several ways:

Monodentate Coordination: In this mode, the amidoxime ligand binds to a metal ion through a single donor atom, which is typically the oxime nitrogen atom.

Bidentate Coordination: This is a common coordination mode for amidoximes, where the ligand binds to a metal ion through two donor atoms. This usually involves the oxime nitrogen and the amino nitrogen, forming a stable chelate ring.

Multidentate Coordination: Some amidoxime ligands are designed with additional donor groups, allowing them to bind to a metal ion at more than two points. This can lead to the formation of even more stable complexes.

The specific coordination mode adopted by an amidoxime ligand depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

The presence of nitro (-NO2) and amino (-NH2) groups on the benzamidoxime (B57231) structure significantly influences its coordination properties. The nitro group is a strong electron-withdrawing group, which can affect the electron density on the aromatic ring and, consequently, the basicity of the donor atoms. grafiati.com This can impact the stability of the resulting metal complexes.

The amino group, on the other hand, is an electron-donating group. It can increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds. Furthermore, the amino group can itself act as a coordination site, leading to different coordination modes and potentially enhancing the stability and selectivity of the ligand for certain metal ions. researchgate.net The interplay of these electronic effects can be strategically used to fine-tune the binding affinity and selectivity of the ligand for specific metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes with 4-Amino-3-nitrobenzamidoxime

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a variety of ligands, including this compound. The synthesis of these complexes often involves straightforward precipitation or crystallization methods.

Table 1: Examples of Synthesized Transition Metal Complexes

Metal IonGeneral Synthetic MethodCharacterization Techniques
Copper(II)Reaction of an ethanolic solution of the ligand with an aqueous solution of a Cu(II) salt.FTIR, UV-Vis, Elemental Analysis
Nickel(II)Refluxing the ligand and a Ni(II) salt in a suitable solvent like ethanol (B145695) or methanol (B129727).Magnetic Susceptibility, TGA, XRD
Cobalt(II)Mixing solutions of the ligand and a Co(II) salt, often with gentle heating.Molar Conductance, Mass Spectrometry

The characterization of these complexes provides valuable insights into their structure and bonding. For instance, shifts in the infrared (IR) stretching frequencies of the C=N and N-O bonds upon coordination can confirm the involvement of the amidoxime group in binding to the metal ion. Electronic spectra (UV-Vis) can provide information about the geometry of the complex.

While less common than transition metal complexes, main group metals and lanthanides can also form complexes with this compound. The synthesis of these complexes may require specific reaction conditions due to the different coordination preferences of these metal ions.

The larger ionic radii and higher coordination numbers of lanthanide ions, for example, can lead to the formation of complexes with different stoichiometries and geometries compared to those of transition metals.

Structural Analysis of Coordination Compounds

Table 2: Expected Structural Features of Metal Complexes with this compound

FeatureExpected Observation
Coordination GeometryCould range from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes.
Bond LengthsMetal-Nitrogen and Metal-Oxygen bond lengths would be consistent with typical values for similar complexes.
Intermolecular InteractionsHydrogen bonding involving the amino and nitro groups, as well as the oxime hydrogen, could play a significant role in the crystal packing.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of complexes with this compound, would be necessary to fully elucidate their structural characteristics.

X-ray Crystallographic Studies of Metal-Amidoxime Complexes

A search for single-crystal X-ray diffraction data for metal complexes of this compound yielded no results. Therefore, no information on bond lengths, bond angles, coordination numbers, or the three-dimensional structures of its metal complexes can be provided. For related compounds, such as a silver(I) complex with 4-amino-4H-1,2,4-triazole, X-ray diffraction has been used to determine the coordination geometry. mdpi.com

Spectroscopic Signatures of Metal Coordination (e.g., FTIR, UV-Vis shifts)

No experimental Fourier-transform infrared (FTIR) or UV-Visible (UV-Vis) spectroscopic data for metal complexes of this compound could be found. In studies of related ligands, coordination to a metal ion typically results in shifts in the vibrational frequencies of functional groups like C=N and N-H in the FTIR spectrum. mdpi.com Similarly, the UV-Vis spectrum is expected to show shifts in the absorption bands upon complexation, which can provide insights into the electronic interactions between the ligand and the metal center. researchgate.netdergipark.org.tr Without experimental data, a specific analysis for this compound is not possible.

Electronic Structure and Bonding in Metal Complexes

No research was found concerning the electronic structure and bonding in metal complexes of this compound.

DFT Investigations of Metal-Ligand Interactions and Electronic Transitions

There are no published Density Functional Theory (DFT) studies specifically investigating the metal-ligand interactions or electronic transitions of this compound complexes. DFT is a powerful computational tool used to model the optimized geometries, electronic structures, and spectroscopic properties of metal complexes. mdpi.comajgreenchem.com Such studies on related systems have provided insights into frontier molecular orbitals and charge transfer interactions. researchgate.net

Analysis of Electron Transfer Processes within Metal-Amidoxime Complexes

No studies analyzing electron transfer processes specifically within metal complexes of this compound were found. Research on other metal-amidoxime and related systems indicates that electron transfer is a key process, particularly in the context of their applications in catalysis and biological systems. researchgate.netacs.org

Supramolecular Chemistry of 4 Amino 3 Nitrobenzamidoxime

Non-Covalent Interactions in Self-Assembly of 4-Amino-3-nitrobenzamidoxime

The self-assembly of this compound into ordered supramolecular structures is anticipated to be driven by a variety of non-covalent interactions. The molecule's distinct functional groups—an amino group (-NH2), a nitro group (-NO2), and a benzamidoxime (B57231) group (-C(=NOH)NH2)—provide multiple sites for hydrogen bonding, while the aromatic ring facilitates π-stacking interactions.

Detailed Analysis of Hydrogen Bonding Networks and Motifs

Hydrogen bonding is expected to be the dominant force in the self-assembly of this compound. The amino and oxime groups are excellent hydrogen bond donors, while the nitro and oxime groups can act as acceptors. This would allow for the formation of robust and intricate hydrogen-bonding networks. Based on studies of similar molecules, several hydrogen bonding motifs can be predicted.

For instance, the amidoxime (B1450833) group can form dimeric structures through strong O-H···N or N-H···O hydrogen bonds. The amino group can participate in N-H···O hydrogen bonds with the nitro group of an adjacent molecule. Furthermore, the amino group can also form N-H···N bonds with the oxime nitrogen. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Hypothetical Hydrogen Bond Parameters for this compound Dimers:

Donor Acceptor Distance (Å) Angle (°) Motif
O-H (oxime) N (oxime) 2.8 170 R2 2(8)
N-H (amino) O (nitro) 3.0 165 C(4)

This data is illustrative and based on typical hydrogen bond geometries.

Aromatic π-Stacking and Other Aromatic Interactions

The presence of the benzene (B151609) ring in this compound suggests that π-stacking interactions will play a significant role in its crystal packing. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-poor σ-framework of another. The nitro group, being a strong electron-withdrawing group, will polarize the aromatic ring, potentially leading to favorable offset or slipped-stacking arrangements to minimize electrostatic repulsion.

In addition to π-π stacking, other aromatic interactions such as C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the face of the aromatic ring, could further stabilize the supramolecular assembly.

Formation of Supramolecular Architectures and Assemblies

The interplay of the aforementioned non-covalent interactions is expected to guide the formation of well-defined supramolecular architectures. The principles of crystal engineering can be applied to predict and potentially control the self-assembly of this compound.

Principles of Crystal Engineering Applied to this compound

Crystal engineering aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. For this compound, a hierarchical approach to its crystal engineering can be envisioned. The strongest hydrogen bonds would likely dictate the primary structural motifs, such as dimers or chains. These primary structures would then be organized into higher-order architectures through weaker interactions like π-stacking and C-H···π interactions.

By modifying the functional groups, for example, by introducing different substituents on the aromatic ring, it might be possible to tune the intermolecular interactions and thus control the resulting crystal packing and properties.

Self-Assembled Monolayers (SAMs) and Nanostructures Derived from the Compound

The ability of this compound to form strong intermolecular interactions also suggests its potential for the formation of self-assembled monolayers (SAMs) on suitable substrates. The amino or oxime groups could serve as anchoring points to a surface, while the intermolecular interactions would drive the ordering of the molecules into a densely packed monolayer. The properties of such SAMs would be dependent on the orientation of the molecules on the surface.

Furthermore, under specific conditions, such as through solvent-vapor annealing or controlled precipitation, it is conceivable that this compound could self-assemble into various nanostructures, such as nanowires, nanoribbons, or vesicles. The morphology of these nanostructures would be a direct consequence of the directional nature and relative strengths of the non-covalent interactions.

Based on the conducted research, there is currently no publicly available scientific literature detailing the supramolecular chemistry of this compound, specifically concerning its host-guest chemistry, molecular recognition phenomena, or the influence of supramolecular interactions on its spectroscopic and chemical properties.

The search for scholarly articles did not yield any studies on the formation of inclusion complexes with macrocyclic hosts, selective binding properties, or analyses of spectroscopic and reactivity changes due to supramolecular interactions for this particular compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" as requested in the outline. The necessary research findings and data to populate the specified sections and subsections are absent from the current body of scientific publications.

Advanced Research Applications and Methodologies Involving 4 Amino 3 Nitrobenzamidoxime

Catalytic Applications and Catalyst Design

The molecular architecture of 4-Amino-3-nitrobenzamidoxime, featuring electron-donating (amino) and electron-withdrawing (nitro) groups on a benzene (B151609) ring, alongside the chelating amidoxime (B1450833) group, makes it an intriguing candidate for the design of specialized ligands for catalysis.

Design and Synthesis of this compound-Based Ligands for Homogeneous Catalysis

Currently, there is no specific literature detailing the design and synthesis of ligands directly from this compound for homogeneous catalysis. However, the synthesis of amidoximes from corresponding nitriles and hydroxylamine (B1172632) is a well-established method. nih.govnih.gov The presence of the amidoxime group provides a strong bidentate chelating site for metal ions, which is a critical feature for a catalytic ligand. researchgate.net The amino and nitro groups can electronically tune the properties of the metal center, potentially influencing the catalytic activity and selectivity. researchgate.net The synthesis of metal-organic complexes using amide-derived ligands has been shown to produce diverse structures with catalytic properties. rsc.org

Amidoxime-functionalized materials have been used to support metal catalysts, for instance, copper decorated on amidoxime-functionalized silica has been used for the catalytic reduction of dyes. tubitak.gov.tr Metal complexes involving amidoxime ligands are an active area of research, and these complexes can serve as catalysts in various organic transformations. semanticscholar.org The synthesis of such ligands often involves the reaction of a nitrile with hydroxylamine to form the amidoxime group, which can then be coordinated to a metal center. nih.gov

Mechanistic Studies of Catalytic Activity and Selectivity

Specific mechanistic studies on the catalytic activity of this compound are not available. However, the mechanism of related catalysts provides insight into its potential roles. For instance, in metal-catalyzed reactions, the amidoxime group can act as a spectator ligand, tuning the electronic properties of the metal center, or it can participate directly in the catalytic cycle. The rearrangement of aldoximes to primary amides is a metal-catalyzed reaction with various proposed mechanisms depending on the metal used. bath.ac.uk

The amino and nitro groups on the aromatic ring can influence the electron density at the metal center, thereby affecting the catalyst's activity and selectivity. researchgate.net For example, electron-withdrawing groups can enhance the catalytic activity of some metal complexes in oxidation reactions. researchgate.net In the reduction of nitroaromatic compounds, the interaction between the nitro group and the catalyst surface is a key mechanistic step. rsc.orgmdpi.com The presence of both amino and nitro groups can lead to complex electronic effects that could be exploited in catalyst design. researchgate.net

Development of Sensing Systems and Molecular Probes

The electronic properties of this compound, arising from the interplay of its functional groups, make it a promising platform for the development of various sensing systems.

Design of Colorimetric and Fluorometric Sensors for Specific Analytes

Nitroaromatic compounds are well-known for their use in colorimetric and fluorescent sensors due to their electron-accepting nature. mdpi.comuoc.ac.in The presence of a nitro group can quench fluorescence, and this "turn-off" mechanism can be used to detect various analytes. mdpi.com Conversely, the reduction of a nitro group to an amino group can lead to a "turn-on" fluorescent response, a principle used in designing probes for hypoxic conditions in tumors. mdpi.com

While there are no specific reports on sensors derived from this compound, related compounds have been successfully employed. For instance, fluorescent sensors based on metal-organic frameworks have been developed for the detection of nitrophenol explosives. acs.org Polyaniline-Ag composites have been used as fluorophores for sensing nitroaromatic compounds like 2,4,6-trinitrophenol (picric acid) and dinitrobenzene. mdpi.com The amidoxime group itself can be a recognition site for specific ions, and conjugated fluorescent polymers containing amidoxime groups have been designed as sensors for uranyl ions. researchgate.net

Table 1: Examples of Nitroaromatic-Based Fluorescent Sensors and their Performance

Sensor TypeAnalyteDetection LimitReference
Polyaniline-Ag Composite2,4,6-Trinitrophenol (TNP)5.58 x 10⁻⁷ M mdpi.com
Polyaniline-Ag CompositeDinitrobenzene (DNB)2.33 x 10⁻⁵ M mdpi.com
Zinc-based MOF2,6-Dinitrophenol29.45 nM acs.org
Zinc-based MOFTrinitrophenol36.15 nM acs.org
Conjugated Polymer with AmidoximeUranyl Ions93 nM researchgate.net

Electrochemical Sensing Mechanisms and Sensor Performance

Electrochemical sensors offer high sensitivity and are widely used for detecting a variety of analytes. The modification of electrode surfaces with materials containing specific functional groups is a common strategy to enhance sensor performance. nih.gov The nitro group in nitroaromatic compounds can be electrochemically reduced, and this property is exploited in the detection of these compounds. acs.orgresearchgate.net Similarly, the amino group can be electrochemically active and can also serve as a site for immobilization of other molecules in biosensors. mdpi.com

Amidoxime-functionalized materials have been used as electrode modifiers for the electrochemical removal and potential sensing of heavy metal ions. nih.govacs.orgnih.govacs.org The amidoxime groups can chelate metal ions, and the electrochemical signal can be related to the concentration of the metal. nih.govacs.orgnih.govacs.org For instance, an amidoxime-functionalized macroporous carbon electrode has been developed for the rapid and high-capacity removal of heavy metals from water. nih.govacs.orgnih.govacs.org

The combination of amino, nitro, and amidoxime groups in this compound could lead to a multi-functional electrode modifier. The nitro group could provide a clear reduction signal, while the amino and amidoxime groups could be used for capturing specific analytes.

Table 2: Performance of Electrochemical Sensors Based on Modified Electrodes

Electrode ModifierAnalyteDetection LimitReference
Mesoporous SiO₂2,4,6-Trinitrotoluene (TNT)< 1.8 nM acs.org
SrTiO₃/Ag/rGO Composite4-Nitrophenol0.03 µM acs.org
Amino-Functionalized Graphene Oxide/PolypyrrolePb²⁺0.91 nM mdpi.com
Magnetic Molecularly Imprinted PolymerAmoxicillin0.75 µmol L⁻¹ frontiersin.orgnih.gov

Chemo- and Biosensor Development for Chemical and Environmental Monitoring

The development of robust and selective chemo- and biosensors is crucial for environmental monitoring. nih.gov Functional groups like amidoximes are particularly useful for detecting and removing heavy metal pollutants from water. researchgate.netnih.govcore.ac.uk Amidoxime-functionalized adsorbents have shown high efficiency in the removal of various heavy metals. researchgate.netnih.gov

Genetically engineered bacterial bioreporters that express a fluorescent protein in response to nitroaromatic compounds have been embedded in microbeads to create biosensors for explosives detection. rsc.org This highlights the potential of using the nitroaromatic part of this compound as a recognition element in biosensors. The amino group can be used for covalent attachment of biomolecules, such as enzymes or antibodies, to the sensor surface. The development of electrochemical sensors for various analytes, including antibiotics and other pollutants, often involves the use of polymers and nanomaterials to modify the electrode surface. frontiersin.orgnih.govrsc.org

Research on Modified Nucleosides and Prodrug Design

The structural framework of this compound offers compelling possibilities in the fields of modified nucleosides and rational prodrug design, primarily leveraging its potential for bioreductive activation and specific molecular interactions.

The development of nucleic acid analogues with modified nucleosides is a cornerstone of modern therapeutics and diagnostics, aiming to enhance properties like nuclease resistance, binding affinity, and cellular uptake. semanticscholar.org Incorporating a molecule like this compound as a modified nucleobase could impart novel functionalities.

Theoretical Incorporation: Synthetically, the primary amino group of this compound could serve as an attachment point to a ribose or deoxyribose sugar moiety, forming a nucleoside analog. Once integrated into an oligonucleotide, the distinct functional groups would be poised to influence its biochemical behavior.

Aromatic System: The planar phenyl ring can participate in π-stacking interactions, which are crucial for the stability of nucleic acid structures. nih.gov

Amidoxime Group: This versatile group can act as both a hydrogen bond donor and acceptor, potentially forming unique base-pairing interactions or serving as a metal-coordinating ligand.

Nitro and Amino Groups: The strong electron-withdrawing nitro group and electron-donating amino group create a polarized aromatic system. This electronic push-pull effect could modulate the stacking energy and electrostatic interactions within a DNA or RNA duplex.

The incorporation of such modified nucleotides has been shown to stabilize unique folded structures, in part by allowing for novel hydrophobic interactions not achievable with standard nucleotides. nih.gov

Table 1: Potential Roles of Functional Groups in a Nucleic Acid Analog
Functional GroupPotential Role in Nucleic Acid Structure/FunctionTheoretical Impact
Aromatic Ringπ-stacking interactionsContributes to duplex or folded structure stability.
Amidoxime MoietyHydrogen bonding, Metal chelationCould enable non-canonical base pairing or act as a binding site for metal cofactors.
Nitro GroupModulation of electronic properties, Bioreductive triggerAlters electrostatic potential in the DNA groove; allows for hypoxia-activated functionality.
Amino GroupModulation of electronic properties, Hydrogen bondingInfluences charge distribution and potential interactions within the duplex grooves.

The specific arrangement of electron-donating and withdrawing groups on the benzamidoxime (B57231) ring is critical for its potential application in molecular recognition and targeted drug delivery.

Electronic Properties for Targeting: The 4-amino and 3-nitro substitution pattern makes the molecule a "push-pull" system, where the amino group donates electron density into the ring and the nitro group withdraws it. This creates a significant dipole moment and distinct electronic character. indexcopernicus.comresearchgate.net Such features are crucial for designing molecules that can fit into specific biological pockets, like the active sites of enzymes or the minor groove of DNA. chemrxiv.org For instance, benzimidazole-containing molecules, which share structural similarities, are known to bind preferentially to A/T-rich regions of the DNA minor groove, with recognition driven by hydrogen bonding and shape complementarity. nih.govnih.gov The amidoxime group of this compound could theoretically engage in similar hydrogen-bonding patterns.

Prodrug Design: The nitroaromatic motif is a well-established trigger for hypoxia-activated prodrugs. nih.gov In the low-oxygen environment characteristic of solid tumors, endogenous reductase enzymes can reduce the nitro group to a nitroso, hydroxylamine, or amine functionality. nih.govnih.gov This bio-reduction dramatically alters the molecule's electronic properties, triggering the release of a cytotoxic agent. nih.gov In a hypothetical prodrug design, the this compound core could act as the trigger, which upon reduction, releases an active effector molecule. The selective activation in hypoxic tissues would minimize toxicity to healthy, oxygenated cells. mdpi.com

Advanced Spectroscopic Techniques Beyond Basic Characterization

To fully understand the potential of this compound in the applications described above, advanced spectroscopic methods are required to probe its reaction mechanisms and dynamics on a molecular level.

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating reaction mechanisms by precisely identifying reactants, intermediates, and products. nih.govacs.org A key application for this compound would be to study the mechanistic pathway of its nitro-group reduction, a critical step in its function as a bioreductive prodrug.

Hypothetical Mechanistic Study: By reacting this compound with a reducing agent (e.g., under catalytic or enzymatic conditions) and analyzing the mixture at various time points using ESI-HRMS, one could track the appearance and disappearance of key species. The expected reduction proceeds in two-electron steps, forming nitroso and hydroxylamino intermediates before reaching the final amino product. nih.gov The high mass accuracy of HRMS would allow for the unambiguous identification of these transient species.

Fragmentation analysis (MS/MS) of the parent ion and its intermediates would provide further structural confirmation. Predicted fragmentation patterns would include characteristic losses of nitro-related groups (e.g., NO, NO₂, H₂O) and cleavage of the amidoxime functionality. researchgate.netresearchgate.net

Table 2: Predicted HRMS Data for the Mechanistic Study of Nitro Reduction
CompoundFormulaPredicted Exact Mass [M+H]⁺Key MS/MS Fragments
This compound (Parent)C₇H₈N₄O₃197.0675Loss of H₂O, NO, NO₂
4-Amino-3-nitrosobenzamidoxime (Intermediate)C₇H₈N₄O₂181.0726Loss of NO, H₂O
4-Amino-3-(hydroxyamino)benzamidoxime (Intermediate)C₇H₁₀N₄O₂183.0882Loss of H₂O
3,4-Diaminobenzamidoxime (Product)C₇H₁₀N₄O167.0933Loss of NH₃, H₂O

Time-resolved spectroscopy allows for the observation of fleeting molecular states and chemical reactions on timescales ranging from femtoseconds to microseconds. wikipedia.orgyoutube.com For a nitroaromatic compound like this compound, techniques such as femtosecond transient absorption spectroscopy (fs-TAS) could reveal the ultrafast photophysical processes that occur immediately after it absorbs light. nih.gov

Probing Photochemical Pathways: Upon excitation with a UV laser pulse, many nitroaromatic molecules undergo extremely rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet state (T₁) within picoseconds. acs.org This process is fundamental to their photochemistry. researchgate.net

A hypothetical fs-TAS experiment on this compound would likely reveal the following dynamics:

Instantaneous appearance of an excited-state absorption (ESA) signal corresponding to the S₁ state.

A rapid decay of the S₁ signal on a picosecond timescale, concurrent with the rise of a new ESA signal at a different wavelength, corresponding to the formation of the T₁ state. acs.org

By studying these dynamics in different solvents, researchers could understand how the environment influences the stability and lifetime of these excited states, providing crucial information for applications in photodynamic therapy or materials science. nih.govsemanticscholar.org

Table 3: Hypothetical Transient Species and Timescales for this compound
Transient SpeciesSpectroscopic SignatureEstimated Lifetime (τ)Governing Process
Singlet Excited State (S₁)Excited-State Absorption (ESA)~1-20 psIntersystem Crossing (ISC)
Triplet Excited State (T₁)Triplet-Triplet Absorption (TTA)&gt;1 nsPhosphorescence / Non-radiative decay

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-nitrobenzamidoxime, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of 4-aminobenzamidoxime or amidoximation of pre-nitrated benzamide precursors. For example, nitration using HNO₃/H₂SO₄ at 0–5°C followed by amidoxime formation via hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (70–80°C, 6–8 hours) yields the target compound. Side reactions (e.g., over-nitration or hydrolysis) can be minimized by controlling stoichiometry and temperature. Yields vary between 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Synthesis Comparison
Precursor
Reagents
Yield
Purity (HPLC)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the amidoxime (-NH₂-C=N-OH) group appear at δ 8.2–8.5 ppm (¹H) and 150–155 ppm (¹³C). Nitro groups cause deshielding in aromatic protons (δ 7.8–8.3 ppm) .
  • IR Spectroscopy : Amidoxime N-H stretches (3350–3250 cm⁻¹) and nitro group vibrations (1520 cm⁻¹, 1350 cm⁻¹) confirm functional groups .
  • HPLC-MS : ESI+ mode shows [M+H]⁺ at m/z 225.1 (theoretical 225.06). Retention time (10.2 min) aids purity assessment .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies (UV-Vis, 25°C) reveal degradation <5% at pH 4–7 over 24 hours. Alkaline conditions (pH >9) trigger hydrolysis of the amidoxime to carboxylic acid derivatives (confirmed by LC-MS). Buffered solutions (e.g., phosphate buffer, pH 6) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective nitration of 4-aminobenzamidoxime derivatives?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-311+G**) show that the amino group directs nitration to the meta position via resonance stabilization. The amidoxime group’s electron-withdrawing effect further polarizes the aromatic ring, favoring nitration at C3. Experimental validation using isotopic labeling (¹⁵NO₃⁻) confirms this pathway .

Q. How does this compound interact with transition metals, and what are its coordination chemistry applications?

  • Methodological Answer : The amidoxime acts as a bidentate ligand, forming complexes with Cu(II), Fe(III), and U(VI). For example, Cu(II) complexes exhibit a square-planar geometry (confirmed by X-ray crystallography) with stability constants (log β) ranging from 8.2–10.5. Applications include catalytic oxidation reactions and uranium extraction from seawater .
Metal Complex Properties
Metal
Geometry
Log β

Q. What computational models predict the redox behavior of this compound in electrochemical applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations (Gaussian 16, B3LYP/def2-TZVP) predict reduction potentials for the nitro group (-0.85 V vs. SCE) and amidoxime (-1.2 V). Cyclic voltammetry experiments (glassy carbon electrode, 0.1 M KCl) align with computational results, showing two irreversible reduction peaks. Discrepancies (<5%) arise from solvation effects not fully modeled .

Q. How do conflicting data on the compound’s biological activity arise, and how can they be resolved?

  • Methodological Answer : Contradictions in antimicrobial assays (e.g., MIC = 8–32 µg/mL against S. aureus) stem from variations in bacterial strains, solvent choice (DMSO vs. saline), and assay protocols (broth microdilution vs. agar diffusion). Standardization using CLSI guidelines and metabolomic profiling (LC-MS/MS) of treated bacteria can clarify mechanisms .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : Reports of 45–65% yields (see FAQ 1) arise from differences in nitro precursor purity and workup methods. For example, column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) improves purity but reduces yield by 10–15% compared to recrystallization .
  • Biological Activity Variability : Strain-specific resistance genes (e.g., mecA in MRSA) and solvent cytotoxicity (DMSO >1% inhibits growth) require normalization to negative controls and solvent-only baselines .

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